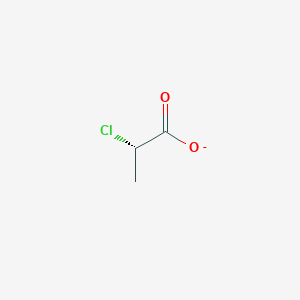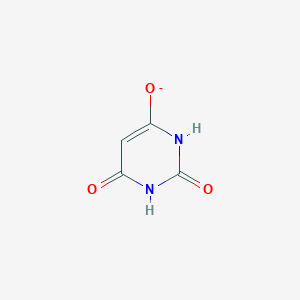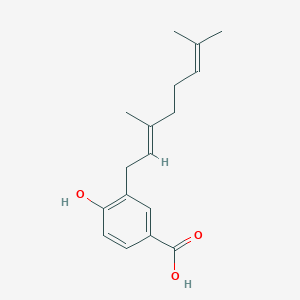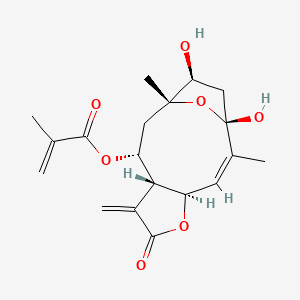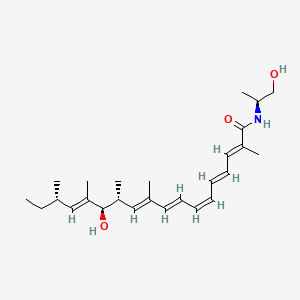
Myxalamid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myxalamid A is a natural product found in Myxococcus xanthus with data available.
Scientific Research Applications
Biosynthesis and Bioactive Properties
Myxalamids are notable for their role as potent inhibitors of the eukaryotic electron transport chain, produced by various myxobacteria. A significant study by Bode et al. (2007) detailed the identification of the myxalamid biosynthesis gene cluster in Myxococcus xanthus. This research is crucial as it connects primary and secondary metabolism, providing insights into the biosynthetic pathways of myxalamids.
Secondary Metabolite Screening
In the context of secondary metabolite screening, myxalamids have been a focus. Kim et al. (2009) conducted a study using electrospray ionization mass spectrometry (ESI-MS) on Myxococcus xanthus strains. They successfully identified myxalamid K as a new compound, highlighting the potential of LC-MS/MS-based chemical screening in discovering unknown microbial secondary metabolites.
Combined Polyketide Synthase/Non-Ribosomal Peptide Synthetase Systems
The myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 was analyzed by Silakowski et al. (2001). This study is pivotal as it represents one of the few examples of combined PKS/NRPS systems. It contributes significantly to understanding how these systems interact and can be manipulated to form novel antibiotics.
Structural Analysis and Synthesis
The structural analysis and synthesis of myxalamids, particularly (-)-myxalamide A, were explored by Fujita et al. (2012). They demonstrated a highly convergent total synthesis of this compound, which is crucial for understanding its chemical properties and potential applications.
Antifungal Properties
The antifungal properties of myxalamids were investigated in a study by Kundim et al. (2004). They isolated new metabolites from the myxobacterium Cystobacter fuscus, demonstrating the antifungal activities of these compounds, which is vital for developing new antifungal therapies.
Complex I Inhibition
Yoshida et al. (2007) conducted a detailed study on the inhibitory action of natural antibiotic polyene amides like myxalamids on mitochondrial complex I. Their research, as documented in their paper (Yoshida et al., 2007), focused on understanding the binding manner and action mechanism of polyene amides, which is crucial for the development of potential therapies targeting mitochondrial dysfunctions.
properties
CAS RN |
86934-09-0 |
|---|---|
Product Name |
Myxalamid A |
Molecular Formula |
C26H41NO3 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C26H41NO3/c1-8-19(2)16-22(5)25(29)23(6)17-20(3)14-12-10-9-11-13-15-21(4)26(30)27-24(7)18-28/h9-17,19,23-25,28-29H,8,18H2,1-7H3,(H,27,30)/b10-9-,13-11+,14-12+,20-17+,21-15+,22-16+/t19-,23+,24-,25-/m0/s1 |
InChI Key |
GDEZZTBHSFKRJN-CCICZWJZSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |
SMILES |
CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Canonical SMILES |
CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
synonyms |
myxalamid A myxalamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



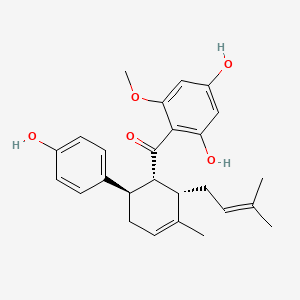
![ethyl 2-{(4E)-4-[4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1238044.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1238045.png)

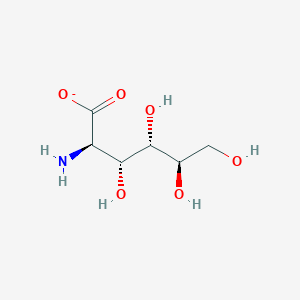

![(1R,2S,6R,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride](/img/structure/B1238050.png)
